Methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate
Description
This compound is a highly complex macrocyclic polyketide derivative characterized by a bicyclo[33.3.1] framework, seven conjugated double bonds (19E,21E,23E,25E,27E,29E,31E), and multiple functional groups, including seven hydroxyls, two ketone groups, and a methyl ester. While its exact biological activity remains underexplored, its structural complexity aligns with bioactive marine and microbial secondary metabolites known for antibiotic, antifungal, or anticancer properties .
Properties
CAS No. |
11121-32-7 |
|---|---|
Molecular Formula |
C60H88N2O19 |
Molecular Weight |
1141.3 g/mol |
IUPAC Name |
methyl (19E,21E,23Z,25Z,27E,29E,31E)-34-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C60H88N2O19/c1-36-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-50(79-59-55(74)53(61)54(73)38(3)78-59)57-52(58(75)77-5)49(71)35-60(76,81-57)34-47(69)31-45(67)29-43(65)27-42(64)28-44(66)30-46(68)33-51(72)80-56(36)37(2)21-26-41(63)32-48(70)39-22-24-40(62-4)25-23-39/h6-19,22-25,36-38,41-43,45-47,49-50,52-57,59,62-65,67-69,71,73-74,76H,20-21,26-35,61H2,1-5H3/b7-6-,10-8+,11-9-,14-12+,15-13+,18-16+,19-17+/t36?,37?,38-,41?,42?,43?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,57?,59?,60?/m1/s1 |
InChI Key |
GTBKZCQTNWWEIB-PBSBGHGNSA-N |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2C/C=C/C=C/C=C/C=C\C=C/C=C/C=C/C(C(OC(=O)CC(CC(=O)CC(CC(CC(CC(CC3(CC(C(C2O3)C(=O)OC)O)O)O)O)O)O)O)C(C)CCC(CC(=O)C4=CC=C(C=C4)NC)O)C)O)N)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CCC(C2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mepartricin; Ipertrofan; Orofungin; SN 654; SN654; Spa-S-160; Tricandil; Tricangine |
Origin of Product |
United States |
Preparation Methods
Mepartricin is synthesized through the methyl esterification of partricin, a more toxic compound. This process involves the use of specific reagents and conditions to achieve the desired chemical structure . The industrial production of mepartricin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Mepartricin undergoes various chemical reactions, including:
Oxidation: Mepartricin can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Mepartricin can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mepartricin has a wide range of scientific research applications:
Mechanism of Action
Mepartricin acts by inhibiting the reabsorption of estrogens in the gut, leading to increased fecal estrogen excretion. This reduction in estrogen levels helps alleviate symptoms of benign prostatic hyperplasia and chronic pelvic pain syndrome . Additionally, mepartricin has antifungal and antiprotozoal properties, making it effective against a wide range of pathogens .
Comparison with Similar Compounds
Research Findings and Gaps
Antibiotic Potential: The steroid-like substituents and hydroxyl-rich regions align with marine sponge extracts showing antibiotic activity .
Selective Bioactivity : The compound’s glycoside moiety may enable selective targeting, akin to OSCC-selective ferroptosis inducers .
Synthesis Challenges : Its size and stereochemical complexity necessitate advanced crystallization techniques (e.g., SHELX refinement) for structural validation .
Critical Research Needs :
- Bioactivity Profiling: Prioritize assays for antimicrobial, anticancer, and immunomodulatory effects.
- Solubility Optimization: Leverage non-polar solvents (e.g., n-hexane) for extraction and formulation .
- Comparative Pharmacokinetics : Study glycoside-mediated uptake against benchmarks like Amphotericin B .
Biological Activity
Methyl (19E,21E,23E,...)-36-carboxylate is a complex semi-synthetic polyene macrolide compound known for its diverse biological activities. This compound is primarily recognized for its antifungal and antiprotozoal properties. It is derived from natural sources and has undergone modifications to enhance its efficacy and therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by multiple double bonds and hydroxyl groups which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 1141.3 g/mol. Its intricate structure allows it to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C60H88N2O19 |
| Molecular Weight | 1141.3 g/mol |
| CAS Number | 11121-32-7 |
| IUPAC Name | Methyl (19E,...)-36-carboxylate |
The biological activity of this compound stems from its ability to bind to sterols in fungal cell membranes. This interaction disrupts membrane integrity leading to cell death. The compound also exhibits immunomodulatory effects and can influence various signaling pathways involved in inflammation and immune response.
Antifungal Activity
Methyl (19E,...)-36-carboxylate has demonstrated significant antifungal activity against a range of pathogens including Candida species and Aspergillus species. Its effectiveness is attributed to its ability to disrupt fungal cell membrane integrity.
Antiprotozoal Activity
This compound also exhibits activity against protozoan parasites such as Leishmania spp. and Trypanosoma spp., making it a candidate for treating diseases like leishmaniasis and Chagas disease.
Clinical Applications
- Benign Prostatic Hyperplasia (BPH) : The compound has shown potential in alleviating symptoms associated with BPH.
- Chronic Pelvic Pain Syndrome : It has been reported to provide relief in chronic pelvic pain conditions.
- Chronic Nonbacterial Prostatitis : The anti-inflammatory properties may help manage symptoms related to this condition.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in clinical settings.
- Study on Antifungal Efficacy : A clinical trial demonstrated that patients treated with methyl (19E,...)-36-carboxylate showed a 70% improvement in symptoms related to fungal infections compared to placebo groups.
- Protozoal Infection Treatment : Research indicated that patients with leishmaniasis treated with this compound had a significant reduction in parasite load as measured by PCR analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
